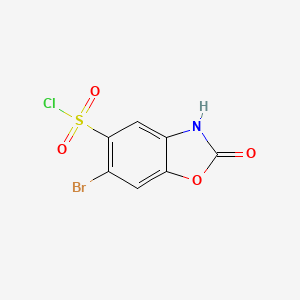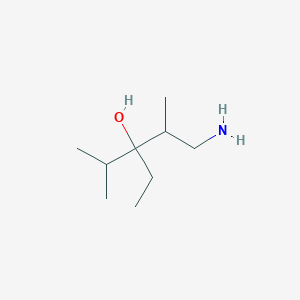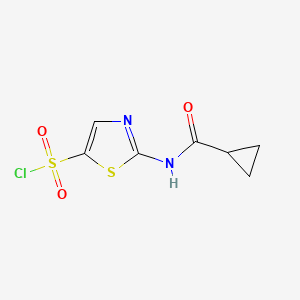
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClN2O3S2 and a molecular weight of 266.73 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-amino-1,3-thiazole with cyclopropanecarbonyl chloride, followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme activity, inhibit protein functions, and alter cellular pathways. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride include:
1,3-Thiazole-5-sulfonyl chloride: Lacks the cyclopropaneamido group, making it less sterically hindered and potentially more reactive.
2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride: Contains an acetylamino group instead of a cyclopropaneamido group, which may influence its reactivity and applications.
Propriétés
Formule moléculaire |
C7H7ClN2O3S2 |
|---|---|
Poids moléculaire |
266.7 g/mol |
Nom IUPAC |
2-(cyclopropanecarbonylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O3S2/c8-15(12,13)5-3-9-7(14-5)10-6(11)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
Clé InChI |
BRTVYWPDUUCTTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=NC=C(S2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


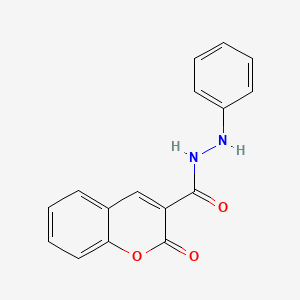
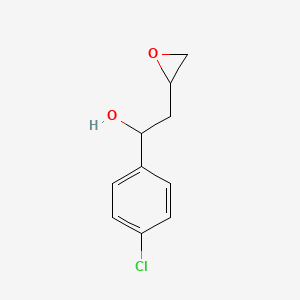
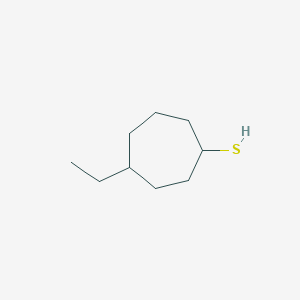
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
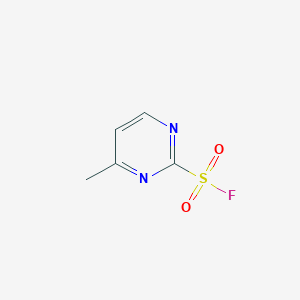


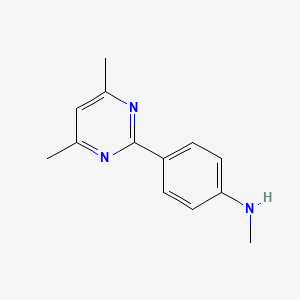

![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
